6-Bromo-2,7-dichloroquinazoline

概要

説明

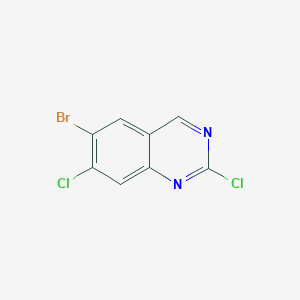

6-Bromo-2,7-dichloroquinazoline: is a heterocyclic compound with the molecular formula C8H3BrCl2N2 . It is a derivative of quinazoline, which is a bicyclic compound consisting of fused benzene and pyrimidine rings.

作用機序

Target of Action

The primary targets of 6-Bromo-2,7-dichloroquinazoline are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is believed to interact with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

As research progresses, it is expected that the specific pathways and their downstream effects will be identified .

Pharmacokinetics

It is known that the compound is slightly soluble in water , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. As research progresses, more information about the specific effects of this compound at the molecular and cellular level will become available .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets and exerts its effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,7-dichloroquinazoline typically involves the reaction of 2,7-dichloroquinazoline with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the quinazoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

化学反応の分析

Types of Reactions:

Substitution Reactions: 6-Bromo-2,7-dichloroquinazoline can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or dimethylformamide.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted quinazolines can be obtained.

Oxidation Products: Oxidized derivatives with altered functional groups on the quinazoline ring.

Reduction Products: Reduced forms of the compound with hydrogenated nitrogen atoms.

科学的研究の応用

Chemistry: 6-Bromo-2,7-dichloroquinazoline is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of novel materials with unique electronic and optical properties .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of drugs targeting various biological pathways. It has shown promise in the development of anticancer agents, antimicrobial drugs, and enzyme inhibitors .

Industry: The compound is utilized in the production of specialty chemicals and advanced materials. Its derivatives are used in the manufacture of dyes, pigments, and polymers with specific properties .

類似化合物との比較

- 6-Chloro-2,7-dibromoquinazoline

- 6-Fluoro-2,7-dichloroquinazoline

- 6-Iodo-2,7-dichloroquinazoline

Comparison: 6-Bromo-2,7-dichloroquinazoline is unique due to the presence of both bromine and chlorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in drug design and material science .

生物活性

6-Bromo-2,7-dichloroquinazoline is a halogenated quinazoline derivative that has attracted attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. Quinazolines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by its halogen substitutions, which significantly influence its biological activity. The compound's structure can be represented as follows:

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₃BrCl₂N₂ |

| Molecular Weight | 266.43 g/mol |

| Solubility | Slightly soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an antagonist at the adenosine A2A receptor (A2AR), which is implicated in various neurodegenerative diseases and cancer progression.

Adenosine A2A Receptor Targeting

Recent studies have highlighted the significance of A2AR antagonism in reducing neuroinflammation and improving cognitive functions in models of Alzheimer's disease and Parkinson's disease. For instance, compounds similar to this compound have demonstrated a high affinity for A2AR with IC50 values indicating effective antagonistic activity .

Anticancer Activity

The compound has been evaluated for its anticancer properties against several cancer cell lines. In vitro assays have revealed that it exhibits moderate to potent antiproliferative effects.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.0 |

| H460 | 4.5 |

| HT-29 | 3.0 |

| MKN-45 | 6.0 |

| U87MG | 4.8 |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents targeting multiple pathways involved in tumor growth.

Neuroprotective Effects

In neuropharmacological studies, this compound has shown promise in mitigating neurodegeneration associated with conditions like Alzheimer's disease. The blockade of A2AR has been correlated with reduced amyloid-beta accumulation and improved memory function in animal models .

Case Studies

- Case Study on Neuroprotection : In a study involving transgenic mice models of Alzheimer's disease, administration of a quinazoline derivative similar to this compound resulted in significant improvements in cognitive function as assessed by Morris water maze tests.

- Anticancer Efficacy : A recent clinical trial involving patients with advanced non-small cell lung cancer demonstrated that treatment with quinazoline derivatives led to a reduction in tumor size and improved patient survival rates when combined with standard chemotherapy.

特性

IUPAC Name |

6-bromo-2,7-dichloroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2N2/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEAOBLDQOPTNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NC(=NC2=CC(=C1Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。